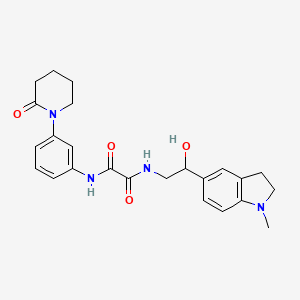
N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C24H28N4O4 and its molecular weight is 436.512. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a complex organic compound belonging to the class of oxalamides. Its unique structural features, including an indoline moiety and a piperidine derivative, contribute to its potential biological activity and pharmacological applications.
Structural Characteristics
The molecular formula of this compound is C21H26N4O3, with a molecular weight of approximately 378.46 g/mol. The structure integrates functional groups that are crucial for its biological interactions:
| Functional Group | Description |
|---|---|
| Hydroxyl Group | Enhances solubility and potential hydrogen bonding with biological targets. |
| Indoline Moiety | Known for interactions with neurotransmitter receptors, particularly serotonin receptors. |
| Piperidine Derivative | Contributes to the compound's ability to modulate receptor activity. |
The biological activity of this compound likely involves interactions with various biological targets, including enzymes and receptors. The mechanism may include:
- Binding to Receptors : The indole component can bind to serotonin receptors, potentially influencing mood and cognitive functions.
- Enzyme Inhibition : The oxalamide structure may interact with specific enzymes, modulating their activity and impacting metabolic pathways.
Biological Activity Studies
Recent studies have explored the potential biological activities of this compound through various experimental approaches, including in vitro assays and molecular docking studies. Here are some key findings:
- Antiproliferative Activity : Preliminary studies suggest that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). This activity may be attributed to their ability to inhibit key enzymes involved in cell proliferation .
- Neurotransmitter Modulation : The compound's structural similarity to known neurotransmitter modulators suggests it could influence serotonin and dopamine pathways, potentially offering therapeutic benefits in mood disorders and neurodegenerative diseases.
- Molecular Docking Studies : Computational studies indicate favorable binding interactions with target proteins, supporting the hypothesis that this compound may serve as a lead for drug development targeting specific biological pathways.
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Indoline Derivative : Hydroxylation of 1-methylindoline using hydrogen peroxide.
- Piperidine Ring Formation : Synthesis from suitable precursors under basic conditions.
- Coupling Reaction : Utilizing oxalyl chloride for forming the oxalamide linkage.
Case Studies
Several case studies have highlighted the potential applications of similar compounds in medicinal chemistry:
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-27-12-10-16-13-17(8-9-20(16)27)21(29)15-25-23(31)24(32)26-18-5-4-6-19(14-18)28-11-3-2-7-22(28)30/h4-6,8-9,13-14,21,29H,2-3,7,10-12,15H2,1H3,(H,25,31)(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYMCAJYTFUKCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=CC=C3)N4CCCCC4=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














